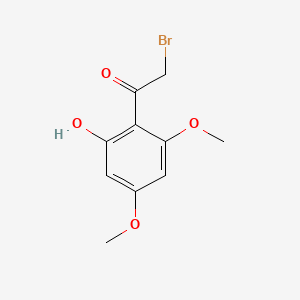

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct synthesis method available for 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, similar compounds have been synthesized through bromination reactions . For instance, bromination of 2-hydroxy-4-nitroacetophenone in refluxing acetic acid has been used to synthesize related compounds .Scientific Research Applications

Synthetic Technology Improvement

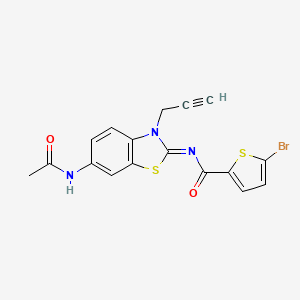

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone's synthesis involves brominating 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% and a purity of 90.2%. This compound serves as a key intermediate in the synthesis of Synephrine (Li Yu-feng, 2013).

Electrophilic Bromination

The selective α-monobromination of various alkylaryl ketones, including derivatives similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, using ionic liquids, demonstrates its potential in regioselective bromination processes (W. Ying, 2011).

Metabolic Studies

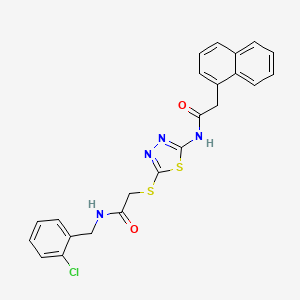

While not directly relevant to the specific compound , studies on the metabolism of similar brominated compounds in rats provide insights into possible metabolic pathways and transformations that might be applicable to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone (T. Kanamori et al., 2002).

Pyrolysis Products

Research on the pyrolysis of similar brominated compounds can inform about the stability and degradation products of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone under high-temperature conditions (Kelly B Texter et al., 2018).

Laccase-Mediated Degradation

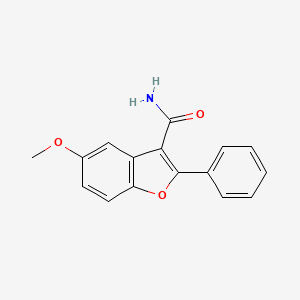

Studies on the laccase-mediated degradation of phenolic lignin substructure model compounds, including those similar to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone, are relevant for understanding its potential biodegradation pathways (S. Kawai et al., 1988).

Chemical Protective Group

Research on the synthesis of similar bromo-alkylaryl ketones indicates the potential of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone as an effective chemical protective group in organic synthesis (Li Hong-xia, 2007).

Bioevaluation in Nematicidal Activity

The bioevaluation of compounds structurally related to 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone against root-knot nematode demonstrates its potential application in agricultural pest control (Sumona Kumari et al., 2014).

Photophysical Investigation

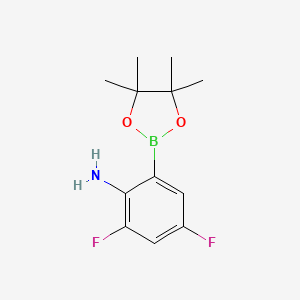

Studies on compounds with similar structural features, focusing on their photophysical properties like fluorescence quantum yield and dipole moments, can inform on the potential use of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone in material sciences or as a probe in analytical chemistry (A. Asiri et al., 2017).

properties

IUPAC Name |

2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQORRKQECTEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CBr)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

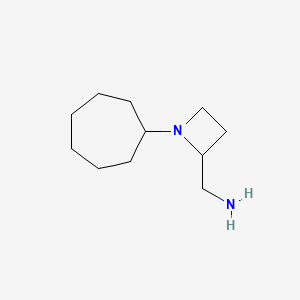

![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2461588.png)

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2461595.png)

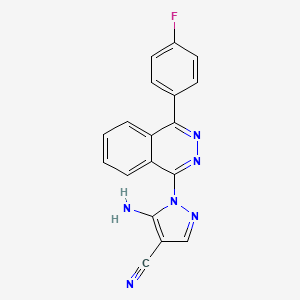

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

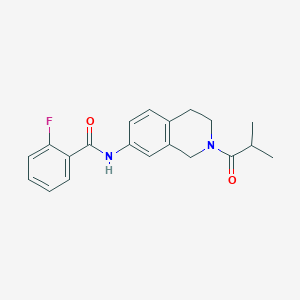

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)